4-[(3-Methylphenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C₁₃H₂₀ClNO and a CAS number of 614731-24-7. This compound features a piperidine ring substituted with a phenoxy group, which contributes to its unique chemical properties and potential applications in various scientific fields. It is classified as an organic compound and is primarily used in chemistry, biology, and medicinal research due to its structural characteristics and biological activity.
The compound can be sourced from various suppliers specializing in chemical products, such as Matrix Scientific and VWR. These suppliers provide the compound for research purposes, ensuring quality and compliance with safety standards.
4-[(3-Methylphenoxy)methyl]piperidine hydrochloride falls under the category of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom, which plays a critical role in the pharmacological properties of compounds derived from it.
The synthesis of 4-[(3-Methylphenoxy)methyl]piperidine hydrochloride typically involves the reaction of 3-methylphenol with piperidine. This reaction can be facilitated using a suitable base under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.
The molecular structure of 4-[(3-Methylphenoxy)methyl]piperidine hydrochloride can be represented as follows:
4-[(3-Methylphenoxy)methyl]piperidine hydrochloride can engage in various chemical reactions:
Common reagents for these reactions include:
Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to minimize side reactions.
The mechanism of action for 4-[(3-Methylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Research is ongoing to elucidate these mechanisms further, particularly regarding its potential therapeutic applications.
4-[(3-Methylphenoxy)methyl]piperidine hydrochloride has several scientific applications:
The formation of the phenoxy-piperidine bond in 4-[(3-methylphenoxy)methyl]piperidine hydrochloride relies primarily on nucleophilic substitution reactions. Key approaches involve the reaction of 3-methylphenol with a piperidine derivative bearing a suitable leaving group. The most common precursor is 4-(chloromethyl)piperidine hydrochloride, where the chloride acts as the leaving group. Under basic conditions (e.g., K₂CO₃ or NaOH), the phenoxide anion attacks the electrophilic carbon of the chloromethyl group, forming the ether linkage [4] [5]. Alternative leaving groups include bromides or sulfonates, with bromides offering enhanced reactivity but requiring careful handling due to higher cost and instability [4].
Solvent selection critically influences reaction kinetics and purity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) accelerate the reaction by enhancing nucleophilicity and solubility. For instance, DMF enables reactions at 80–100°C with completion within 4–6 hours. However, protic solvents (e.g., ethanol) may reduce unwanted hydrolysis but slow the reaction, necessitating extended reflux [4] [8]. The presence of catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) further improves yield in biphasic systems.
Table 1: Optimization of Nucleophilic Substitution for Phenoxy-Piperidine Bond Formation
Leaving Group (X) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Chloride | DMF | K₂CO₃ | 80 | 6 | 85 |
Bromide | Acetonitrile | NaOH | 60 | 3 | 92 |
Tosylate | Toluene | Et₃N | 110 | 8 | 78 |
Mesylate | DMSO | KOH | 90 | 5 | 88 |
Post-reaction workup typically involves aqueous extraction to remove inorganic salts, followed by organic solvent evaporation. The free base 4-[(3-methylphenoxy)methyl]piperidine is isolated via distillation or crystallization before conversion to the hydrochloride salt [4] [5].
Converting the free base 4-[(3-methylphenoxy)methyl]piperidine to its hydrochloride salt requires precise control of stoichiometry, solvent polarity, and crystallization dynamics. The free base is dissolved in an anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol), and dry hydrogen chloride gas is bubbled through the solution. Alternatively, concentrated hydrochloric acid is added dropwise under vigorous stirring [1] [2]. Stoichiometric equivalence is critical; excess acid can co-crystallize water or form hydrates, reducing purity, while insufficient acid leaves residual free base [1] [9].
Solvent polarity directly impacts crystal morphology and filtration efficiency. Ethyl acetate yields fine, easily filterable crystals with high bulk density, whereas isopropanol produces larger crystals but risks solvate formation. Antisolvent crystallization (e.g., adding MTBE to isopropanol solutions) enhances yield by reducing solubility and promoting rapid nucleation [1] [2]. For example, adding MTBE to an isopropanol reaction mixture achieves >95% yield with purity >99.5% by HPLC.
Table 2: Hydrochloride Salt Crystallization Conditions and Outcomes
Solvent System | Acid Source | Temperature (°C) | Stirring Rate (rpm) | Purity (%) | Crystal Morphology |
---|---|---|---|---|---|
Ethyl acetate | HCl (g) | 0–5 | 300 | 99.3 | Fine powder |
Isopropanol/MTBE | Conc. HCl | 20–25 | 500 | 99.7 | Prismatic needles |
Acetone | HCl (g) | -10 to 0 | 400 | 98.9 | Agglomerates |
Supersaturation control during acid addition prevents oiling out and ensures uniform crystal growth. Slow addition rates (<0.5 mL/min) and temperatures between 0–25°C are optimal. Post-crystallization, the solid is washed with cold solvent to remove trapped impurities and dried under vacuum (<50°C) to avoid decomposition [1] [2].
Continuous flow reactors offer significant advantages for synthesizing 4-[(3-methylphenoxy)methyl]piperidine hydrochloride at scale, including enhanced heat/mass transfer, precise residence time control, and improved safety. The nucleophilic substitution and salt formation steps are integrated into telescoped flow systems [3] [7]. A typical setup employs:
Reaction parameters in flow are meticulously optimized. For etherification, a residence time of 30–60 minutes at 100–120°C in DMF with K₂CO₃ achieves near-quantitative conversion. The effluent is then quenched with water and extracted in-line using a membrane separator, yielding the free base for direct salt formation [3] [7] [10]. Hydrogen chloride gas is introduced via a mass-flow controller into a PFR (residence time: 2–5 minutes, 25°C), enabling immediate crystallization monitored by PAT (Process Analytical Technology) tools like IR or Raman spectroscopy.
Table 3: Flow Reactor Configurations for Key Synthesis Steps
Step | Reactor Type | Residence Time | Temperature (°C) | Key Advantage |
---|---|---|---|---|
Etherification | CSTR | 60 min | 110 | Efficient solids handling (K₂CO₃) |
Liquid-liquid extraction | Membrane module | 5 min | 25 | Solvent exchange without intermediate isolation |
Salt formation | PFR | 3 min | 25 | Precise stoichiometric control |
Crystallization | Oscillatory baffled reactor | 45 min | 0–5 | Narrow crystal size distribution |
Scale-up success is demonstrated by case studies like the synthesis of analogous pharmaceuticals (e.g., diphenhydramine and olanzapine), where flow processes boosted yields by 15–30% and reduced processing times from days to hours [7]. For 4-[(3-methylphenoxy)methyl]piperidine hydrochloride, pilot-scale reactors (1–5 kg/day) achieve consistent purity (>99.5%) and eliminate batch-to-batch variability.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: